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molecular formula C9H8ClFO2 B8726568 Methyl 2-chloro-5-fluoro-4-methylbenzoate CAS No. 1095005-98-3

Methyl 2-chloro-5-fluoro-4-methylbenzoate

Cat. No. B8726568
M. Wt: 202.61 g/mol
InChI Key: MKCMXWRYOHVMRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08889692B2

Procedure details

A solution of 2-chloro-5-fluoro-4-methyl-benzoic acid methyl ester (Example 252a, 57.77 g) in methanol (400 mL) was treated with sodium hydroxide 2 M solution (285 mL) under nitrogen. The resulting mixture was stirred at 25° C. for 1 h. The reaction mixture was extracted with diethyl ether (discarded) and the aqueous layer diluted with 2 M hydrochloric acid (250 mL). The reaction mixture was extracted with ethyl acetate (500 mL). The combined organics were dried (MgSO4), filtered and evaporated to afford the subtitle compound (51.6 g).
Quantity
57.77 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
285 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:13])[C:4]1[CH:9]=[C:8]([F:10])[C:7]([CH3:11])=[CH:6][C:5]=1[Cl:12].[OH-].[Na+]>CO>[Cl:12][C:5]1[CH:6]=[C:7]([CH3:11])[C:8]([F:10])=[CH:9][C:4]=1[C:3]([OH:13])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
57.77 g
Type
reactant
Smiles
COC(C1=C(C=C(C(=C1)F)C)Cl)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
solution
Quantity
285 mL
Type
reactant
Smiles
Name
Quantity
400 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 25° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with diethyl ether (discarded)
ADDITION
Type
ADDITION
Details
the aqueous layer diluted with 2 M hydrochloric acid (250 mL)
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with ethyl acetate (500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C(C(=O)O)C=C(C(=C1)C)F
Measurements
Type Value Analysis
AMOUNT: MASS 51.6 g
YIELD: CALCULATEDPERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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